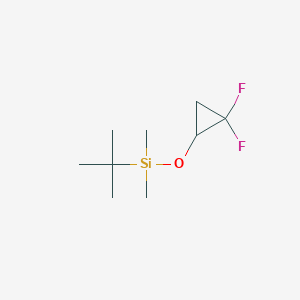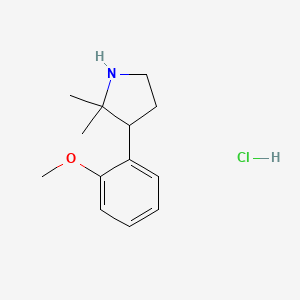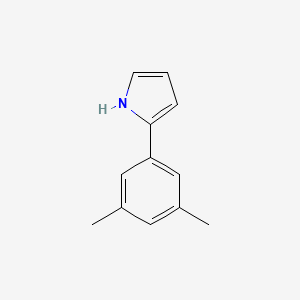
Tert-butyl(2,2-difluorocyclopropoxy)dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl(2,2-difluorocyclopropoxy)dimethylsilane is an organosilicon compound that features a tert-butyl group, a difluorocyclopropoxy group, and a dimethylsilane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl(2,2-difluorocyclopropoxy)dimethylsilane typically involves the reaction of tert-butyl(dimethyl)silyl chloride with 2,2-difluorocyclopropanol in the presence of a base such as imidazole. The reaction is carried out in an organic solvent like methylene chloride under controlled temperature conditions to ensure high yield and selectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl(2,2-difluorocyclopropoxy)dimethylsilane can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the difluorocyclopropoxy group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction Reactions: Reduction can lead to the formation of simpler silane derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as halides, amines, and alcohols. Conditions typically involve the use of polar aprotic solvents and mild temperatures.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted silanes depending on the nucleophile used.
Oxidation Reactions: Products include silanol derivatives.
Reduction Reactions: Products include simpler silane compounds.
Scientific Research Applications
Tert-butyl(2,2-difluorocyclopropoxy)dimethylsilane has several applications in scientific research:
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which tert-butyl(2,2-difluorocyclopropoxy)dimethylsilane exerts its effects involves the interaction of its functional groups with specific molecular targets. The difluorocyclopropoxy group can form strong interactions with biological molecules, enhancing the compound’s stability and activity. The dimethylsilane group provides hydrophobic characteristics, influencing the compound’s solubility and reactivity .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl(2-iodoethoxy)dimethylsilane
- Tert-butyl(2-chloroethoxy)dimethylsilane
- Tert-butyl(2-ethynylphenoxy)dimethylsilane
Uniqueness
Tert-butyl(2,2-difluorocyclopropoxy)dimethylsilane is unique due to the presence of the difluorocyclopropoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity compared to similar compounds with different substituents .
Properties
Molecular Formula |
C9H18F2OSi |
|---|---|
Molecular Weight |
208.32 g/mol |
IUPAC Name |
tert-butyl-(2,2-difluorocyclopropyl)oxy-dimethylsilane |
InChI |
InChI=1S/C9H18F2OSi/c1-8(2,3)13(4,5)12-7-6-9(7,10)11/h7H,6H2,1-5H3 |
InChI Key |
IYWXHBXESTVJCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC1(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Fluoro-N-(4-{3-[4-(2-fluorobenzamido)phenoxy]phenoxy}phenyl)benzamide](/img/structure/B11715385.png)


![(3aS,4S,6R,6aR)-2,2,4-trimethyl-4-vinyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-6-ol](/img/structure/B11715394.png)



![benzyl N-[1-[(3-bromophenyl)carbamothioylamino]-2,2,2-trichloroethyl]carbamate](/img/structure/B11715421.png)
![1-[2-(benzylamino)-2-oxoethyl]-4-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11715426.png)

![tert-butyl 2-(chloromethyl)-6,7-dihydro-4H-thiazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B11715439.png)
formamide](/img/structure/B11715455.png)


